2,4-dichloro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
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Description
2,4-dichloro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a useful research compound. Its molecular formula is C19H13Cl2N5O2 and its molecular weight is 414.25. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
A novel series of pyrazolopyrimidines, including derivatives related to the mentioned compound, have been synthesized and evaluated for their biological activities. These compounds were assessed for cytotoxic effects on specific cancer cell lines and for their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammatory processes (Rahmouni et al., 2016).
Synthesis of Related Compounds
Research into the synthesis of similar compounds, focusing on dihydro-3-hydroxy pyrazolopyrimidinones, has been conducted. These compounds show potential for various applications due to their unique structural properties (Ochi & Miyasaka, 1983).
COX-2 Inhibition Properties
Pyrazolopyrimidine derivatives have been explored for their potential as COX-2 selective inhibitors. This research is significant for the development of anti-inflammatory drugs (Raffa et al., 2009).
Antitumor Activity
Studies on pyrazolopyrimidine analogs have shown that they possess antitumor activity. This includes research on compounds structurally related to 2,4-dichloro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide, indicating their potential in cancer treatment (Liu, Zhao, & Lu, 2020).
Synthesis of Novel Pyrazolopyrimidine Derivatives
Research has been focused on synthesizing new pyrazolopyrimidine derivatives and studying their structural properties. These compounds have shown promise in various scientific applications due to their unique chemical structure (Quiroga et al., 2007).
Biological Activity of Pyrazolopyrimidine Ribonucleosides
Investigations into the biological activity of pyrazolopyrimidine ribonucleosides have been conducted. These studies are crucial for understanding the therapeutic potential of these compounds (Petrie et al., 1985).
Applications in Antioxidant Evaluation
Certain pyrazolopyrimidine derivatives have been synthesized and evaluated for their antioxidant properties. This research is important for identifying potential therapeutic agents with antioxidant capabilities (Bondock, Adel, & Etman, 2016).
Insecticidal and Antibacterial Potential
The synthesis of pyrimidine-linked pyrazole heterocyclic compounds and their evaluation for insecticidal and antibacterial potential highlight another important application area of these compounds (Deohate & Palaspagar, 2020).
Properties
IUPAC Name |
2,4-dichloro-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N5O2/c1-11-2-5-13(6-3-11)26-17-15(9-23-26)19(28)25(10-22-17)24-18(27)14-7-4-12(20)8-16(14)21/h2-10H,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYPMBWNWXWBSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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